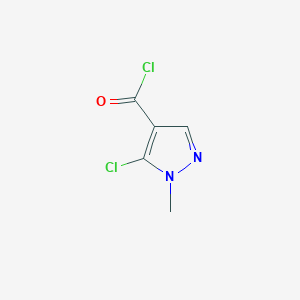

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDCYGXUXLYMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370934 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110763-09-2 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110763-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride: Synthesis, Reactivity, and Applications

This document provides an in-depth technical overview of 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis and reactivity, ensuring a thorough understanding of its practical application.

Core Chemical Identity and Properties

This compound is a bifunctional reagent characterized by a substituted pyrazole core and a reactive acid chloride group. This combination makes it a valuable intermediate for introducing the 1-methyl-5-chloropyrazole-4-carboxamide moiety into a wide range of molecular scaffolds.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110763-09-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.01 g/mol | [2] |

| Canonical SMILES | CN1N=CC(C(=O)Cl)=C1Cl | [1] |

| Appearance | Typically a moisture-sensitive solid or liquid | Inferred from general properties of acid chlorides |

Strategic Synthesis and Purification

The synthesis of this compound is a well-established multi-step process that begins from readily available precursors. The logic of the synthetic route is to first construct the stable pyrazole ring with the desired substitution pattern and then to activate the carboxylic acid for subsequent coupling reactions.

Synthesis Pathway Overview

The overall transformation involves the chlorination and saponification of a pyrazole ester, followed by the conversion of the resulting carboxylic acid to the target acid chloride.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Part A: Synthesis of the Precursor Acid (5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid)

This two-step protocol first achieves chlorination of the pyrazolone ring and then saponifies the ethyl ester to yield the crucial carboxylic acid intermediate.

Step 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [3]

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It effectively replaces the hydroxyl group of the tautomeric pyrazolone form with a chlorine atom. The extended reaction time and high temperature are necessary to drive this conversion to completion.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10.0 g) and phosphorus oxychloride (50 mL).

-

Heat the mixture with stirring at 90-100 °C for 65 hours.

-

After cooling, carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously pour the residue into ice-water. A precipitate will form.

-

The resulting mixture contains both the desired ethyl ester and the partially hydrolyzed carboxylic acid. The protocol separates these, but for the next step, the combined crude material can often be used.

-

Step 2: Saponification to 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid [4]

-

Rationale: Standard base-catalyzed hydrolysis (saponification) is used to convert the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which precipitates from the aqueous solution due to its lower solubility.

-

Procedure:

-

Combine the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (approx. 13 g, 0.07 mol) and potassium hydroxide (7.8 g, 0.14 mol) in ethanol (75 mL).

-

Reflux the mixture for 6 hours.

-

Cool the solution and pour it into water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallization from water yields pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (Melting Point: 195-197 °C).[4]

-

Part B: Synthesis of this compound [3]

-

Rationale: Thionyl chloride (SOCl₂) is a classic reagent for converting carboxylic acids to acid chlorides. The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF), which proceeds via the formation of a Vilsmeier reagent, a more potent acylating agent. Refluxing ensures the reaction goes to completion, and the byproducts (SO₂ and HCl) are volatile gases, simplifying workup.

-

Procedure:

-

To the dried 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent), add thionyl chloride (a significant excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of DMF (e.g., 0.05 equivalents).

-

Reflux the mixture for 5 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize HCl and SO₂.

-

After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.

-

The resulting crude this compound is often used directly in the next step without further purification.

-

Core Reactivity and Mechanistic Insights

The primary utility of this reagent stems from the high reactivity of the acid chloride functional group. It is an excellent electrophile that readily undergoes nucleophilic acyl substitution .

General Reaction Mechanism

The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. A nucleophile (Nu⁻) attacks this carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final substitution product.

Caption: General mechanism for reactions of the title compound.

Exemplary Transformations

This building block is most commonly used to synthesize amides and esters, which are prevalent motifs in bioactive molecules.

-

Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct yields the corresponding pyrazole-4-carboxamides.[5]

-

Ester Formation: Reaction with alcohols, often in the presence of a base, produces pyrazole-4-carboxylates.

These reactions are typically high-yielding and proceed under mild conditions, highlighting the efficiency of the acid chloride as a synthetic handle.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical design, known for a wide range of biological activities.[6] this compound serves as a crucial intermediate for accessing derivatives with enhanced or novel properties.

-

Pharmaceuticals: The resulting carboxamides are key components in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The pyrazole ring can act as a versatile scaffold for orienting substituents to interact with biological targets.[7]

-

Agrochemicals: Many modern fungicides and herbicides incorporate the pyrazole-carboxamide structure. The specific substitution pattern, including the chloro and methyl groups, can be fine-tuned to optimize efficacy, selectivity, and metabolic stability in target pests and crops.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that proper handling is critical. This compound possesses hazards associated with both acid chlorides and chlorinated heterocyclic compounds. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a clear safety profile.

Core Hazard Assessment

| Hazard Type | Description & Precaution |

| Corrosivity | Causes severe skin burns and eye damage. Reacts with moisture on skin and mucous membranes to produce HCl. Always handle in a fume hood wearing chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[9] |

| Reactivity with Water | Reacts violently with water, liberating toxic HCl gas. Keep away from moisture. Use in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) if possible. Spills should not be quenched with water.[9] |

| Inhalation Toxicity | May cause respiratory irritation. Vapors (from HCl release) are corrosive to the respiratory tract. Avoid breathing dust or vapors. |

| Ingestion Toxicity | Harmful if swallowed. Ingestion can cause severe damage to the gastrointestinal tract. |

Handling and Storage Protocol

-

Engineering Controls: Always use this reagent within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield.

-

Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat.

-

Respiratory Protection: Not typically required if handled properly in a fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The container should be placed inside a secondary container in a corrosives cabinet, away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. The material should be treated as hazardous chemical waste.

References

-

Matrix Fine Chemicals. This compound | CAS 110763-09-2. Available from: [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Available from: [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available from: [Link]

-

MySkinRecipes. 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid. Available from: [Link]

-

Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (2006). SYNTHESIS OF 5-CHLORO-3-METHYL-1 PHENYL-1Η PYRAZOLE-4-CARBOXYLIC ACID HETEROCYCLIC-2-YLAMIDE. Heterocyclic Communications, 12(1), 69-74. Available from: [Link]

-

Capot Chemical. MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

- 1. This compound | CAS 110763-09-2 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 8. 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride molecular weight

An In-depth Technical Guide: 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride: A Core Building Block for Modern Synthesis

Executive Summary

This compound is a highly reactive, bifunctional heterocyclic compound that has emerged as a critical building block for researchers in medicinal chemistry and materials science. Its structure, featuring a stable pyrazole core and a reactive acyl chloride moiety, makes it an ideal starting point for the synthesis of a diverse range of complex molecules. The pyrazole ring system is a well-established "privileged scaffold," frequently found in FDA-approved pharmaceuticals, underscoring the compound's relevance in drug discovery pipelines.[1][2][3] This guide provides an in-depth examination of its physicochemical properties, synthetic routes, and practical applications, with a focus on the mechanistic rationale behind its use in amide bond formation—a cornerstone reaction in pharmaceutical development.

The Strategic Importance of the Pyrazole Scaffold

In the field of drug development, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic targets. These are known as privileged structures, and the pyrazole ring is a quintessential example.[1][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[2]

This compound serves as a versatile precursor for introducing this valuable scaffold. The presence of the highly electrophilic carbonyl chloride group provides a direct handle for coupling with a vast array of nucleophiles, while the chloro- and methyl-substituents on the pyrazole ring offer additional points for synthetic diversification or for modulating the final compound's steric and electronic profile.

Physicochemical Properties and Characterization

The compound's utility is fundamentally derived from its chemical structure. The key to its application lies in understanding the properties of its distinct functional groups. The acyl chloride is the primary site of reactivity, while the chlorinated pyrazole ring provides the stable core.

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 110763-09-2 | [4][5][6] |

| Molecular Formula | C₅H₄Cl₂N₂O | [4][6] |

| Molecular Weight | 179.00 g/mol | [6] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Primary Function | Synthetic Building Block / Acylating Agent | [2] |

Synthesis and Reaction Pathways

The preparation of this compound is most commonly achieved from its corresponding carboxylic acid precursor. This two-step approach ensures a high-purity product and is readily scalable in a laboratory setting.

Synthesis of the Carboxylic Acid Precursor

The journey begins with the conversion of a 5-hydroxy pyrazole to the 5-chloro derivative. This is a crucial step that installs one of the key halogen atoms.

-

Reaction: 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Causality: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction is typically heated to drive it to completion.[7] The resulting ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate can then be hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the target carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[7]

Conversion to the Carbonyl Chloride

With the carboxylic acid in hand, the final activation step involves converting it to the highly reactive carbonyl chloride.

-

Reaction: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]

-

Expertise & Causality: Thionyl chloride is the reagent of choice for this transformation for several key reasons. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases.[7] This allows for their simple removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification significantly. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to form the desired acyl chloride.

Caption: Synthetic pathway from the hydroxy ester to the final carbonyl chloride.

Core Application: A Validated Protocol for Amide Synthesis

The primary utility of this compound is as an acylating agent for the synthesis of amides, esters, and other carbonyl derivatives. Amide bond formation is arguably the most critical reaction in drug discovery. The following protocol provides a reliable, self-validating method for this transformation.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (nucleophile) attacks the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A key consideration is the hydrogen chloride (HCl) byproduct, which will protonate any unreacted amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base (a "proton sponge") is essential to scavenge this acid and allow the reaction to proceed to completion.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-5-chloro-1-methyl-1H-pyrazole-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC equipment.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and the amine base (TEA or DIPEA, 1.5 eq) in a small amount of anhydrous DCM.

-

Reaction Execution: Add the amine solution dropwise to the stirred, cooled solution of the carbonyl chloride over 10-15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side product formation.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (the carbonyl chloride) is consumed.

-

Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acid chloride and neutralize the HCl salt of the base.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: These washes remove water-soluble impurities and salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

Self-Validation Through Characterization

The success of the protocol is confirmed by characterizing the final product.

-

¹H NMR: Will show characteristic peaks for the pyrazole, benzyl, and amide N-H protons, confirming the structure.

-

Mass Spectrometry: Will provide the exact mass of the product, confirming its elemental composition.

-

FT-IR Spectroscopy: Will show a characteristic amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹, and the disappearance of the acid chloride carbonyl stretch (around 1780 cm⁻¹).

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: The compound is corrosive and reacts violently with water and other protic solvents to release corrosive HCl gas.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

-

Handling: Always handle in a well-ventilated chemical fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.[8][11] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prolong shelf life.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis and high reactivity, combined with the proven biological relevance of its pyrazole core, ensure its continued importance in both academic research and industrial drug development. By understanding its properties and the rationale behind its application, researchers can effectively leverage this powerful building block to construct novel molecules with therapeutic potential.

References

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBONYL CHLORIDE | CAS 128564-57-8. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A THREE-STEP, ONE-POT SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM ALDEHYDES AND NITROALKANES. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 110763-09-2 [matrix-fine-chemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride, a key intermediate in the synthesis of a wide range of biologically active molecules. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Core Properties of this compound

This compound, with the CAS number 110763-09-2, is a reactive acyl chloride derivative of a substituted pyrazole.[1] Its utility as a synthetic building block stems from the presence of the highly electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| CAS Number | 110763-09-2 | [1] |

| Appearance | Expected to be a solid or liquid | N/A |

| Boiling Point | Not explicitly available, but related compounds have high boiling points. | N/A |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents like water and alcohols. | N/A |

Spectral Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (N-CH₃) and a singlet for the proton on the pyrazole ring (C₃-H).

-

¹³C NMR: The spectrum will show distinct signals for the five carbon atoms, including the carbonyl carbon, the carbons of the pyrazole ring, and the methyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride is expected in the region of 1750-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

Synthesis and Reactivity

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis of the Precursor Carboxylic Acid

The precursor, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, can be synthesized through various routes. One common method involves the hydrolysis of the corresponding ethyl ester.[2] The ethyl ester, in turn, can be prepared from 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester via a Sandmeyer-type reaction using nitrosyl chloride.[3]

Conversion to the Carbonyl Chloride

The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[4]

Experimental Protocol: Synthesis of this compound

-

To a solution of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization.

Causality Behind Experimental Choices: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. DMF acts as a catalyst by forming a reactive Vilsmeier intermediate. The reaction is performed under anhydrous conditions as acyl chlorides are sensitive to moisture.

Diagram: Synthesis of this compound

Caption: Synthesis of the target carbonyl chloride from its carboxylic acid precursor.

Reactivity

The high reactivity of this compound is centered around the electrophilic carbonyl carbon. It readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions.

-

Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This is one of the most common applications of this reagent.

-

Reaction with Alcohols: It reacts with alcohols to form esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate aromatic compounds.

Experimental Protocol: Amide Formation

-

Dissolve the amine in an aprotic solvent such as dichloromethane or THF.

-

Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

The crude amide can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices: The base is crucial to scavenge the HCl produced, which would otherwise protonate the amine, rendering it non-nucleophilic. The reaction is performed at a low temperature to control the exothermic reaction.

Diagram: Reactivity with Nucleophiles

Caption: Reactions of the carbonyl chloride with amines and alcohols.

Applications in Drug Development and Agrochemicals

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research, with many commercial products containing this heterocycle.[5] this compound serves as a key building block for introducing the 5-chloro-1-methyl-1H-pyrazole-4-carboxamide moiety into molecules, which is a common feature in a number of biologically active compounds.

Fungicides

A significant application of pyrazole carboxamides is in the development of fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. The 5-chloro-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key component of several potent SDHI fungicides.

Pharmaceuticals

In the pharmaceutical arena, pyrazole derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antiviral properties. While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the structural motif is present in numerous investigational compounds. The ability to readily form amides allows for the exploration of a large chemical space by reacting the carbonyl chloride with diverse amine-containing fragments.

For instance, a study on the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety for use as carbonic anhydrase inhibitors utilized a similar pyrazole acid chloride intermediate.[6] This highlights the utility of this class of reagents in generating libraries of compounds for biological screening.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and will react with moisture in the air and on skin to produce hydrochloric acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

-

Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb onto an inert material. Dispose of waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its straightforward synthesis and high reactivity make it an important tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory.

References

-

PrepChem. Synthesis of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

-

ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

-

Matrix Fine Chemicals. This compound | CAS 110763-09-2. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. [Link]

-

PMC - NIH. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

-

Matrix Fine Chemicals. 5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBONYL CHLORIDE | CAS 128564-57-8. [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. [Link]

-

NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

NIH. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Abstract

5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is a pivotal building block in the synthesis of a wide array of high-value chemical entities, particularly in the agrochemical and pharmaceutical industries. Its functionalized pyrazole core makes it an ideal synthon for creating complex molecules with specific biological activities, such as succinate dehydrogenase inhibitor (SDHI) fungicides. This guide provides an in-depth examination of the prevalent synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights. It is designed for researchers, chemists, and professionals in drug development and crop protection who require a robust understanding of its preparation.

Introduction and Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, known for conferring potent biological activity. The specific substitution pattern of this compound—featuring a chloro group at the 5-position, a methyl group on the ring nitrogen, and a reactive carbonyl chloride at the 4-position—offers a trifecta of synthetic utility. The chlorine atom can be a site for nucleophilic substitution or a handle for cross-coupling reactions. The N-methyl group enhances stability and influences the molecule's conformational properties. Most critically, the carbonyl chloride is a highly reactive functional group, primed for facile amide bond formation, which is a cornerstone of modern drug discovery. Derivatives of this acid chloride are key components of several commercial fungicides.

This guide will explore the primary pathways for its synthesis, beginning from common starting materials and progressing through key chemical transformations.

Retrosynthetic Analysis and Synthesis Pathways

A logical retrosynthetic disconnection of the target molecule points to its immediate precursor, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. The primary challenge, therefore, lies in the efficient construction and functionalization of the pyrazole ring to install the required chloro, methyl, and carboxyl groups in the correct regiochemical arrangement. Two dominant and field-proven pathways emerge from the literature.

Figure 1: High-level retrosynthetic overview of the two primary pathways for the synthesis of the target compound.

Pathway A: Chlorination of a Pyrazolone Precursor

This is a direct and robust method that begins with the readily available ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The core of this strategy involves the conversion of the hydroxyl group at the 5-position into a chloride.

Scheme 1: Synthesis via Pyrazolone Chlorination

-

Chlorination: The pyrazolone starting material is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is often performed at elevated temperatures (90-100°C) for an extended period to ensure complete conversion.[1] This step simultaneously chlorinates the 5-position and can lead to the formation of both the target carboxylic acid and its corresponding ethyl ester.

-

Saponification (if necessary): If the ethyl ester is formed as a major product, a subsequent hydrolysis step using a base like potassium hydroxide (KOH) is required to yield the carboxylic acid.[2]

-

Acid Chloride Formation: The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. This is classically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3]

Pathway B: Diazotization of an Amino Pyrazole Precursor

This pathway offers an alternative route starting from an amino-substituted pyrazole.

Scheme 2: Synthesis via Amino Pyrazole Diazotization

-

Precursor Synthesis: The starting material, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is itself synthesized by the condensation of methylhydrazine with ethyl(ethoxymethylene)cyanoacetate.[4]

-

Diazotization and Chlorination: In a Sandmeyer-type reaction, the 5-amino group is converted into a diazonium salt, which is subsequently displaced by a chloride. A common method involves bubbling hydrogen chloride gas into a solution of the aminopyrazole, followed by the introduction of nitrosyl chloride.[5]

-

Saponification: The resulting ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using an alcoholic solution of potassium hydroxide.[2]

-

Acid Chloride Formation: As in Pathway A, the carboxylic acid is converted to the final product using thionyl chloride.[1]

Mechanistic Insights

Understanding the mechanisms behind the key transformations is crucial for troubleshooting and optimization.

Vilsmeier-Haack Type Chlorination/Formylation

The reaction of a 1-substituted-3-methyl-pyrazol-5-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a classic Vilsmeier-Haack reaction.[6] The POCl₃ activates the DMF to form the electrophilic Vilsmeier reagent, chloro-dimethyliminium chloride [(CH₃)₂N=CHCl]⁺Cl⁻. This powerful electrophile attacks the electron-rich pyrazole ring, typically at the 4-position, leading to formylation. Simultaneously, the pyrazolone's hydroxyl group is converted to a chloride by the POCl₃. A similar principle applies in Pathway A, where POCl₃ acts as the chlorinating agent for the C5-hydroxyl group.

Conversion of Carboxylic Acid to Acyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and highly efficient method for preparing acyl chlorides.

Figure 2: Simplified mechanism for the formation of an acyl chloride using thionyl chloride.

The reaction proceeds via an unstable chlorosulfite ester intermediate. The subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts (SO₂ and HCl), generates the acyl chloride. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[1]

Detailed Experimental Protocols

The following protocols are synthesized from published procedures and represent standard laboratory practices.[1][2][5]

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid from Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (Pathway A)

-

Chlorination:

-

In a flask equipped with a reflux condenser and a stirrer, combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml).[1]

-

Stir the mixture at 90-100°C for approximately 65 hours.[1]

-

After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Pour the residue into ice water. The precipitated solid is 5-chloro-1-methyl-4-pyrazole carboxylic acid.

-

Collect the solid by filtration and dry. An additional crop of the ethyl ester can be obtained by neutralizing the filtrate and extracting with ether.[1]

-

-

Saponification (if converting the ester):

-

Combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, 0.07 mole) and potassium hydroxide (7.8 g, 0.14 mole) in 75 ml of ethanol.[2]

-

Reflux the mixture for 6 hours.[2]

-

Cool the solution, pour it into water, and acidify with concentrated hydrochloric acid.

-

Collect the precipitated solid (5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid) by filtration and dry.[2]

-

Protocol 2: Synthesis of this compound from the Carboxylic Acid

-

Acid Chloride Formation:

-

To the dried 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent), add thionyl chloride (approx. 6-7 volumes, e.g., 30 ml for 4.5 g of acid).[1]

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.2 ml).[1]

-

Reflux the mixture for 5 hours.[1]

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.

-

The residue, this compound, can often be used directly in the next step or purified by distillation under reduced pressure.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | C₅H₅ClN₂O₂ | 160.56 | 195-197 | 54367-66-7[2][7] |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₁N₃O₂ | 169.18 | 99-100 | Not specified |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | C₇H₉ClN₂O₂ | 188.61 | Not specified (oil) | Not specified |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Thionyl chloride (SOCl₂): Corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a fume hood.

-

Nitrosyl chloride: A toxic and corrosive gas. Procedures involving this reagent require specialized equipment and extreme caution.

-

Acid Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between pathways often depends on the availability and cost of the starting materials. The chlorination of a pyrazolone precursor (Pathway A) is a direct and common method, while the diazotization route (Pathway B) provides a reliable alternative. The final conversion of the intermediate carboxylic acid to the target acyl chloride is a standard, high-yielding transformation using thionyl chloride. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride: A Focus on Starting Materials and Strategic Pathways

Abstract

5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is a critical heterocyclic building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. Its structure is a key component in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which are vital for modern crop protection.[1][2] This guide provides an in-depth technical analysis of the primary synthetic routes to this intermediate, with a core focus on the strategic selection of starting materials and the chemical logic underpinning the chosen pathways. We will dissect two field-proven, robust synthetic strategies, providing detailed protocols, mechanistic insights, and a comparative analysis to inform researchers and process chemists in their synthetic design.

Core Synthesis Strategy: The Centrality of the Carboxylic Acid Intermediate

The direct synthesis of an acid chloride is rarely the most efficient approach. The most reliable and scalable strategy involves the preparation of a stable carboxylic acid precursor, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the target carbonyl chloride in a final, high-yielding step.

This terminal conversion is typically achieved through reaction with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3][4]

Protocol: Acid to Acid Chloride Conversion

A suspension of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane is treated with thionyl chloride (1.5-2.0 eq) and a catalytic drop of DMF. The mixture is heated to reflux for 2-5 hours until gas evolution ceases. Excess thionyl chloride and the solvent are then removed under reduced pressure to yield the crude this compound, which can often be used directly in subsequent reactions or purified by distillation.[3][4]

Caption: Final activation step from the carboxylic acid to the target carbonyl chloride.

The central challenge, therefore, lies in the efficient synthesis of the carboxylic acid precursor. The following sections detail the two most prominent and validated pathways.

Synthetic Pathway I: The Hydroxypyrazole Route

This pathway is arguably the most common and robust method, leveraging a pyrazolone (or its tautomer, a hydroxypyrazole) intermediate. The core principle is to construct the pyrazole ring with a hydroxyl group at the C5 position, which serves as an effective handle for a subsequent nucleophilic substitution to introduce the chlorine atom.

Step 1: Pyrazole Ring Formation via Cyclocondensation

The synthesis begins with the condensation of methylhydrazine with a suitable 1,3-dielectrophile to form the heterocyclic core. A highly effective starting material is an ethoxymethylenemalonate derivative.

-

Starting Materials:

-

Methylhydrazine (CH₃NHNH₂): Provides the N1-methyl and N2 atoms of the pyrazole ring.

-

Diethyl 2-(ethoxymethylene)malonate: A three-carbon synthon that provides C3, C4, and C5 of the pyrazole ring, along with the ester functionality at C4.

-

The reaction proceeds via an initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and elimination of ethanol to yield the stable ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.[5]

Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in a suitable solvent like ethanol, add methylhydrazine (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

The product often precipitates upon cooling or addition of water. Collect the solid by filtration, wash with cold water, and dry to yield the hydroxypyrazole ester.

Step 2: Chlorination of the C5 Position

The hydroxyl group of the pyrazolone is readily converted to a chloro group using a strong chlorodehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the conversion of the pyrazole's C=O (in its keto tautomer) into a good leaving group, which is then displaced by a chloride ion.

Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate[3]

-

A mixture of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is carefully prepared.

-

The mixture is heated, typically to 90-100 °C, and stirred for several hours (can be >60 hours depending on scale and exact conditions).

-

After the reaction is complete (monitored by TLC or HPLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured into a mixture of ice and water.

-

The product can be isolated either as a precipitate, which is filtered off, or by extraction of the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or ether).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to give the ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Saponification to the Carboxylic Acid

The final step in forming the key intermediate is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.

Protocol: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid[6]

-

The ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in ethanol.

-

An aqueous solution of potassium hydroxide (KOH, ~2.0 eq) or sodium hydroxide is added.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the solution is diluted with water and acidified with a strong acid, such as concentrated HCl, until the pH is ~1-2.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford the pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Pathway I: Visual Summary

Caption: Workflow for the Hydroxypyrazole synthetic pathway.

Data Summary: Hydroxypyrazole Route

| Step | Key Reagents | Typical Conditions | Typical Yield |

| Ring Formation | Methylhydrazine, Diethyl 2-(ethoxymethylene)malonate | Ethanol, Reflux | 80-95% |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 90-100 °C, 6-65 h | 50-85% |

| Saponification | Potassium Hydroxide (KOH) | Ethanol, Reflux | >90% |

Synthetic Pathway II: The Aminopyrazole (Sandmeyer) Route

An alternative and equally viable strategy involves the synthesis of a 5-aminopyrazole intermediate. The amino group is then transformed into a chloro group via a Sandmeyer-type reaction, a classic transformation in aromatic chemistry.

Step 1: Aminopyrazole Ring Formation

This route begins with a different set of starting materials designed to yield a primary amine at the C5 position.

-

Starting Materials:

-

Methylhydrazine (CH₃NHNH₂): As in Pathway I, this provides the N1-methyl and N2 atoms.

-

Ethyl (ethoxymethylene)cyanoacetate: This three-carbon synthon is crucial. The cyano group directs the cyclization to form the 5-aminopyrazole directly upon reaction with hydrazine.

-

Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[7]

-

Combine methylhydrazine (1.0 eq) and ethyl(ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.

-

Reflux the mixture for approximately 16 hours.

-

Cool the reaction mixture and pour it over ice water.

-

Collect the precipitated product by filtration and dry. The product is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Diazotization and Chlorination (Sandmeyer-type Reaction)

The transformation of the C5-amino group to a C5-chloro group is the key step. This involves two stages: first, the formation of a diazonium salt by treating the amine with a nitrosating agent (like nitrosyl chloride or sodium nitrite in acid), followed by the displacement of the diazo group with a chloride ion.

Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate[8]

-

Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a solvent like chloroform.

-

Bubble hydrogen chloride gas through the solution.

-

Introduce nitrosyl chloride (NOCl) gas into the mixture. The reaction progress should be monitored by TLC to ensure consumption of the starting material.

-

After completion, the reaction mixture is typically heated briefly on a steam bath and then cooled.

-

The solvent is removed in vacuo to yield the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Saponification to the Carboxylic Acid

This step is identical to Step 3 in Pathway I, involving the base-mediated hydrolysis of the ethyl ester to yield the final carboxylic acid intermediate.[6]

Pathway II: Visual Summary

Caption: Workflow for the Aminopyrazole (Sandmeyer) synthetic pathway.

Data Summary: Aminopyrazole Route

| Step | Key Reagents | Typical Conditions | Typical Yield |

| Ring Formation | Methylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Ethanol, Reflux | Good to Excellent |

| Sandmeyer | Nitrosyl Chloride (NOCl), HCl | Chloroform | Moderate to Good |

| Saponification | Potassium Hydroxide (KOH) | Ethanol, Reflux | >90% |

Comparative Analysis and Field Insights

Both pathways offer viable routes to the target molecule, and the choice often depends on reagent availability, cost, scalability, and safety considerations.

-

Expertise & Experience: The Hydroxypyrazole Route (I) is often favored in industrial settings due to its use of robust, common, and relatively inexpensive bulk reagents (POCl₃, malonates). The reactions are generally high-yielding and well-understood. However, the chlorination step with POCl₃ can require long reaction times and careful handling and quenching of the reagent.

-

Trustworthiness: The Aminopyrazole Route (II) is also highly effective. The Sandmeyer reaction is a powerful tool, but the generation and handling of diazonium intermediates and gaseous reagents like nitrosyl chloride require specific engineering controls and safety protocols, which may be more complex to implement on a large scale compared to handling liquid POCl₃.

-

Authoritative Grounding: Both synthetic strategies are well-documented in chemical literature and patents, validating their utility. The choice between them may come down to the specific capabilities of the laboratory or manufacturing plant, including waste stream management (e.g., disposal of phosphorus-containing byproducts from Pathway I vs. nitrogen-based byproducts from Pathway II).

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient construction of its carboxylic acid precursor. Researchers and drug development professionals have two primary, validated pathways at their disposal, originating from either a 5-hydroxypyrazole or a 5-aminopyrazole intermediate. The selection of starting materials—specifically, the choice between a malonate or a cyanoacetate derivative to react with methylhydrazine—dictates the strategic route. A thorough understanding of the causality behind each experimental choice, from ring formation to the final chlorination and activation steps, is paramount for the successful and safe synthesis of this vital chemical building block.

References

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . Semantic Scholar. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester . PrepChem.com. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid . PrepChem.com. Available at: [Link]

-

1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis . Molekula. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . PubMed. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . R Discovery. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid . PrepChem.com. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Semantic Scholar. Available at: [Link]

-

Synthesis of 1-methylpyrazole-4-carboxylic acid . PrepChem.com. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes . ResearchGate. Available at: [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES . Bibliomed. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . MDPI. Available at: [Link]

-

Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c . IJACS. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Wikipedia. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. Available at: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles . ResearchGate. Available at: [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid . JOCPR. Available at: [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water . ChemistrySelect. Available at: [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. Available at: [Link]

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

- Process for the preparation of pyrazole and its derivatives. Google Patents.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . PMC - NIH. Available at: [Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives . ResearchGate. Available at: [Link]

-

Ethyl 2-formyl-3-oxobutanoate . LookChem. Available at: [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles . Organic Syntheses Procedure. Available at: [Link]

-

The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones . ResearchGate. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide . ResearchGate. Available at: [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes . ResearchGate. Available at: [Link]

- Preparation of 1-methyl-5-hydroxypyrazole. Google Patents.

-

A general strategy to prepare substituted 3-bromo- and 3-chloropyrazoles . The Journal of Organic Chemistry. Available at: [Link]

-

SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE . Organic Syntheses Procedure. Available at: [Link]

-

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid . Amerigo Scientific. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. Available at: [Link]

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance . ResearchGate. Available at: [Link]

-

Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx . Course Hero. Available at: [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate . PrepChem.com. Available at: [Link]

-

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester . PrepChem.com. Available at: [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Reactivity of Pyrazole-4-Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis, reactivity, and applications of pyrazole-4-carbonyl chlorides, a pivotal class of reagents in modern organic synthesis and medicinal chemistry.[1][2][3] This document delves into the nuanced reactivity of these compounds with a variety of nucleophiles, the influence of substituents on their chemical behavior, and detailed, field-proven protocols for their utilization. By elucidating the underlying mechanistic principles and offering practical guidance, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antipsychotic, and analgesic agents.[1][3][4] The metabolic stability and versatile synthetic handles of the pyrazole ring make it an attractive framework for the development of novel therapeutics.[3] Pyrazole-4-carbonyl chlorides, as highly reactive intermediates, are instrumental in the construction of diverse pyrazole-containing molecules, particularly pyrazole carboxamides, which are prominent in many pharmaceuticals and agrochemicals.[5][6]

This guide will provide a detailed examination of the chemical properties of pyrazole-4-carbonyl chlorides, offering insights into their preparation and subsequent transformations. The focus will be on providing a robust understanding of their reactivity to enable the rational design of synthetic routes and the efficient production of target molecules.

Synthesis of Pyrazole-4-Carbonyl Chlorides

The primary and most direct route to pyrazole-4-carbonyl chlorides is through the chlorination of the corresponding pyrazole-4-carboxylic acids. This transformation is typically achieved using standard chlorinating agents.

Preparation of Pyrazole-4-Carboxylic Acids

The synthesis of the precursor pyrazole-4-carboxylic acids is a critical first step. Several methods exist, with the choice often depending on the desired substitution pattern and the availability of starting materials.

-

Vilsmeier-Haack Reaction: A common method involves the Vilsmeier-Haack reaction of hydrazones derived from β-keto esters to yield pyrazole-4-carboxylic acid esters.[7] These esters can then be hydrolyzed to the corresponding carboxylic acids.[5]

-

Cyclocondensation Reactions: The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a versatile method for constructing the pyrazole ring with a carboxylic acid or ester functionality at the 4-position.[5]

-

From Halogenated Pyrazoles: 4-Bromopyrazoles can be converted to pyrazole-4-carboxylic acids via a lithium-halogen exchange followed by quenching with carbon dioxide.[8]

Chlorination of Pyrazole-4-Carboxylic Acids

The conversion of the carboxylic acid to the acid chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

Experimental Protocol: Synthesis of a Pyrazole-4-Carbonyl Chloride

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend the pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride can often be used directly in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or recrystallization.

Causality Behind Experimental Choices: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. DMF acts as a catalyst by forming a reactive Vilsmeier reagent in situ. The anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Reactivity of Pyrazole-4-Carbonyl Chlorides with Nucleophiles

Pyrazole-4-carbonyl chlorides are highly electrophilic at the carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles. The reactivity is governed by both the electronic nature of the pyrazole ring and the nucleophile itself.

Reactions with Amine Nucleophiles: Amide Bond Formation

The most significant application of pyrazole-4-carbonyl chlorides is in the synthesis of pyrazole-4-carboxamides.[6] This reaction is a cornerstone of drug discovery, enabling the rapid generation of diverse compound libraries.[9][10]

Mechanism of Amide Formation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.[9]

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of pyrazole-4-carboxamides.

Experimental Protocol: Amide Coupling

-

Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazole-4-carboxamide.

Self-Validating System: The sequential washing steps in the work-up are critical for removing unreacted starting materials and byproducts. The acidic wash removes excess amine and base, while the basic wash removes any remaining acidic impurities.

Reactions with Alcohol Nucleophiles: Esterification

Pyrazole-4-carbonyl chlorides react readily with alcohols to form pyrazole-4-carboxylates. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Mechanism of Esterification:

Similar to amide formation, esterification proceeds through a nucleophilic acyl substitution mechanism. The oxygen of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion to yield the ester.

Reaction of Pyrazole-4-carbonyl chloride with Nucleophiles

Caption: Reactivity of pyrazole-4-carbonyl chlorides with common nucleophiles.

Reactions with Other Nucleophiles

-

Friedel-Crafts Acylation: Pyrazole-4-carbonyl chlorides can be used as acylating agents in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl pyrazolyl ketones.

-

Reactions with Organometallic Reagents: The reaction of pyrazole-4-carbonyl chlorides with organometallic reagents such as Grignard reagents or organocuprates can lead to the formation of ketones. Careful control of the reaction conditions is necessary to avoid over-addition to form tertiary alcohols.

Influence of Substituents on Reactivity

The reactivity of the pyrazole-4-carbonyl chloride is significantly influenced by the nature of the substituents on the pyrazole ring.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro groups or halogens decrease the electron density of the pyrazole ring. This inductively increases the electrophilicity of the carbonyl carbon, making the acid chloride more reactive towards nucleophiles.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyrazole ring. This can slightly decrease the reactivity of the carbonyl chloride by reducing the partial positive charge on the carbonyl carbon.

Table 1: Qualitative Effect of Substituents on Reactivity

| Substituent at C3/C5 | Electronic Effect | Predicted Reactivity of Carbonyl Chloride |

| -NO₂ | Electron-Withdrawing | Increased |

| -Cl, -Br | Electron-Withdrawing | Increased |

| -H | Neutral | Baseline |

| -CH₃ | Electron-Donating | Decreased |

| -OCH₃ | Electron-Donating | Decreased |

Applications in Drug Discovery and Materials Science

The versatility of pyrazole-4-carbonyl chlorides has led to their widespread use in the synthesis of a variety of biologically active molecules and functional materials.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a pyrazole-carboxamide core, where the amide linkage is crucial for binding to the hinge region of the kinase domain. The ability to easily diversify the amine component makes pyrazole-4-carbonyl chlorides invaluable in structure-activity relationship (SAR) studies.[3]

-

Agrochemicals: A number of commercial fungicides and herbicides are based on the pyrazole-4-carboxamide scaffold, demonstrating the importance of this chemical class beyond pharmaceuticals.[6]

-

Organic Electronics: Pyrazole-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices, with the carbonyl chloride functionality serving as a key handle for polymerization or modification.

Conclusion